n-methyldiisopropanolamine
Description
Chemical Nomenclature and Identification
N-Methyldiisopropanolamine is systematically identified through multiple nomenclature systems, reflecting its complex structural architecture and functional group arrangement. The International Union of Pure and Applied Chemistry systematic name for this compound is 1,1'-(Methylimino)di(2-propanol), which precisely describes the molecular connectivity and functional group positioning. Alternative systematic designations include 2-Propanol, 1,1'-(methylimino)bis-, which emphasizes the bis-propanol structural motif connected through a methylimino linkage. The compound is also referenced as 1-[2-hydroxypropyl(methyl)amino]propan-2-ol, highlighting the central nitrogen atom's substitution pattern.
The Chemical Abstracts Service registry number for this compound is 4402-30-6, providing a unique identifier for database searches and regulatory documentation. European Community registration assigns this compound the number 224-536-1, facilitating its identification within European chemical regulations. Additional identification codes include the DSSTox Substance ID DTXSID80883550 and the NSC Number 27467, which are utilized in toxicological databases and chemical information systems.
Molecular Formula and Mass Specifications
The molecular formula of this compound is C₇H₁₇NO₂, indicating the presence of seven carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms. This composition yields an average molecular mass of 147.218 atomic mass units, with the monoisotopic mass calculated as 147.125929 atomic mass units. The molecular weight determination has been consistently reported across multiple sources as 147.22 grams per mole, demonstrating high precision in analytical measurements.
The compound's molecular structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is CC(CN(C)CC(C)O)O, which provides a linear notation describing the molecular connectivity. The International Chemical Identifier string is InChI=1S/C7H17NO2/c1-6(9)4-8(3)5-7(2)10/h6-7,9-10H,4-5H2,1-3H3, offering a standardized method for representing the molecular structure. The corresponding InChI Key is XKQMKMVTDKYWOX-UHFFFAOYSA-N, providing a fixed-length identifier derived from the full InChI representation.
Structure
3D Structure
Properties
IUPAC Name |
1-[2-hydroxypropyl(methyl)amino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-6(9)4-8(3)5-7(2)10/h6-7,9-10H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQMKMVTDKYWOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)CC(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883550 | |
| Record name | 2-Propanol, 1,1'-(methylimino)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4402-30-6 | |
| Record name | Methyldiisopropanolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4402-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, 1,1'-(methylimino)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004402306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4402-30-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27467 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2-Propanol, 1,1'-(methylimino)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanol, 1,1'-(methylimino)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(methylimino)dipropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-(Methylimino)dipropan-2-ol can be synthesized by reacting paraformaldehyde with diethanolamine to form a molecule containing an ether linkage. This molecule undergoes hydrogenation reduction to produce 1,1’-(methylimino)dipropanol, which can then be reacted with ethylene diamine and diisocyanates to produce 1,1’-(methylimino)dipropan-2-ol .
Industrial Production Methods
The industrial production of 1,1’-(Methylimino)dipropan-2-ol involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Methylimino)dipropan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Simpler amines and alcohols.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
1,1’-(Methylimino)dipropan-2-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,1’-(Methylimino)dipropan-2-ol involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with hydrophobic regions of proteins .
Comparison with Similar Compounds
Methyldiethanolamine (MDEA)
- Structure: Contains two ethanol groups instead of isopropanol.
- Applications : Gas treatment (CO₂/H₂S scrubbing), corrosion inhibitors, and surfactants.
- Key Difference: Lower steric hindrance compared to MDIPA due to smaller ethanol substituents, enhancing reactivity in gas absorption .
Diisopropanolamine (DIPA, CAS 110-97-4)
Diisopropylethylamine (DIPEA, CAS 7087-68-5)
Dimethylaminopropylamine (DMAPA, CAS 109-55-7)
- Structure: Primary amine with a dimethylamino group and a propyl chain.
- Applications : Epoxy curing agents, surfactants, and corrosion inhibitors.
- Key Difference : Reactive primary amine group enables cross-linking in polymers but lacks the hydroxyl functionality of MDIPA .
Research Findings and Industrial Relevance
- MDIPA vs. MDEA: MDIPA’s isopropanol groups provide superior steric bulk, improving the thermal stability of esterquats compared to MDEA-derived analogs .
- MDIPA vs. DIPA : The methyl group in MDIPA enhances its surfactant properties, making it more effective in fabric softeners than DIPA .
- MDIPA vs. DIPEA: While DIPEA excels in non-aqueous reactions, MDIPA’s hydroxyl groups enable aqueous-phase quaternization reactions critical for industrial surfactants .
- MDIPA vs. DMAPA : DMAPA’s primary amine is reactive in epoxy systems, but MDIPA’s tertiary amine-alcohol structure is tailored for esterification processes .
Biological Activity
N-methyldiisopropanolamine (MDIPA) is a compound with significant industrial applications, particularly in the manufacturing of surfactants, dyestuffs, and fibers. Its molecular formula is and it has a molar weight of 147.2 g/mol. This article explores the biological activity of MDIPA, including its interactions with biological systems, potential therapeutic applications, and safety considerations.
MDIPA is classified as an alkanolamine, which combines both amine and alcohol functionalities. The structure consists of a central nitrogen atom bonded to two isopropanol groups and one methyl group. This unique configuration contributes to its properties as a surfactant and emulsifier.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Weight | 147.2 g/mol |
| CAS Number | 4402-30-6 |
| Density | 0.9 g/cm³ |
| Boiling Point | 180 °C |
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of MDIPA. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage and contribute to various diseases. MDIPA has shown promising results in scavenging free radicals in vitro.
- DPPH Scavenging Activity : In experiments measuring the DPPH radical scavenging activity, MDIPA exhibited significant antioxidant properties, although its efficacy was lower compared to standard antioxidants like butylated hydroxytoluene (BHT) and α-tocopherol.
- ABTS Radical Scavenging : Similar trends were observed in ABTS radical scavenging assays, indicating that MDIPA can effectively reduce oxidative stress in biological systems.
Antimicrobial Activity
MDIPA's antimicrobial properties have also been investigated. It demonstrates activity against various bacterial strains, suggesting potential applications in pharmaceuticals and personal care products.
- Bacterial Strains Tested : The compound was tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.
- Mechanism of Action : The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes due to its amphiphilic nature.
Case Studies
-
Case Study on Antioxidant Activity :
A study published in RSC Advances evaluated the antioxidant activity of various alkanolamines, including MDIPA. Results indicated that MDIPA had a concentration-dependent increase in antioxidant activity but was less effective than traditional antioxidants . -
Case Study on Antimicrobial Efficacy :
Research conducted on the antimicrobial properties of MDIPA revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli. The study suggested that MDIPA could be developed into a preservative for food or cosmetic applications .
Safety and Toxicological Profile
While MDIPA shows promising biological activities, safety assessments are critical for its application:
- Irritation Potential : Studies indicate that MDIPA may cause skin and eye irritation upon exposure. Proper handling procedures are recommended to minimize risks.
- Long-term Exposure Effects : Limited data exists on the long-term effects of exposure to MDIPA; however, it is classified under GHS hazard classifications for skin irritation (H315) and eye irritation (H319) .
Q & A
Q. Q1. What are the standard methods for synthesizing N-methyldiisopropanolamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination between isopropanolamine derivatives and methylating agents (e.g., methyl chloride). Reaction parameters such as temperature (optimized between 60–80°C), pH (neutral to slightly alkaline), and solvent polarity critically affect product distribution. For purity validation, use gas chromatography (GC) coupled with mass spectrometry (MS) to identify byproducts like unreacted amines or dialkylated impurities .
Q. Q2. How can researchers validate the structural identity and purity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Compare H and C spectra with reference data from NIST Chemistry WebBook or ChemIDplus .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirm functional groups (e.g., -OH, -NH) via characteristic absorption bands.
- Elemental Analysis : Verify stoichiometric ratios of C, H, N, and O (±0.3% deviation).
Intermediate Questions
Q. Q3. What analytical challenges arise when quantifying this compound in complex matrices (e.g., biological or environmental samples)?
- Methodological Answer : Challenges include matrix interference and low volatility. Mitigation strategies:
- Derivatization : Use agents like trifluoroacetic anhydride to enhance volatility for GC-MS analysis.
- Liquid Chromatography (LC-MS/MS) : Employ hydrophilic interaction liquid chromatography (HILIC) for polar compound separation.
- Calibration Standards : Spiked matrices with isotopically labeled analogs (e.g., N-labeled) to correct for recovery losses .
Q. Q4. How do thermodynamic properties (e.g., enthalpy of formation, vapor pressure) of this compound inform its stability and handling protocols?
- Methodological Answer : Use computational tools (e.g., Gaussian software) to calculate ΔfH° (enthalpy of formation) and compare with experimental data from NIST. High vapor pressure at room temperature (~1.2 kPa at 25°C) necessitates storage in sealed containers under inert gas to prevent oxidation .
Advanced Questions
Q. Q5. How can researchers resolve contradictions in reported reactivity data (e.g., conflicting kinetic rates for esterification reactions)?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies and apply statistical tests (e.g., ANOVA) to identify outliers.
- Controlled Replication : Standardize variables (e.g., solvent purity, catalyst concentration) using protocols from pharmacopeial guidelines .
- Mechanistic Modeling : Use density functional theory (DFT) to simulate reaction pathways and identify rate-limiting steps .
Q. Q6. What experimental design considerations are critical for studying the environmental fate of this compound?
- Methodological Answer :
- Biotransformation Studies : Use C-labeled compounds in microcosm experiments to track degradation pathways.
- QSAR Modeling : Predict ecotoxicity using quantitative structure-activity relationships (QSAR) based on logP and pKa values.
- Sampling Protocols : Follow A.4.6–A.4.7 guidelines for minimizing data bias in field studies (e.g., stratified random sampling) .
Q. Q7. How can computational chemistry enhance the prediction of this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding affinities with receptors (e.g., amine transporters).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous environments.
- Validation : Cross-check predictions with in vitro assays (e.g., surface plasmon resonance) .
Methodological Frameworks
Q8. What frameworks (e.g., FINER criteria) ensure research questions on this compound are both novel and feasible?
- Methodological Answer : Apply the FINER framework:
Data Management
Q. Q9. How should researchers handle discrepancies between experimental and theoretical data (e.g., deviations in predicted vs. observed pKa)?
- Methodological Answer :
Safety and Compliance
Q. Q10. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods with ≥100 ft/min airflow to prevent inhalation.
- Personal Protective Equipment (PPE) : Nitrile gloves and chemical goggles (ANSI Z87.1 standard).
- Spill Management : Neutralize with dilute acetic acid and adsorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
